ethyl (2Z)-2-[(4-acetylbenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Overview
Description
ethyl (2Z)-2-[(4-acetylbenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of ethyl (2Z)-2-[(4-acetylbenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the benzothiazole core, followed by the introduction of the acetylbenzoyl and methoxy-oxoethyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
ethyl (2Z)-2-[(4-acetylbenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-[(4-acetylbenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity and leading to the desired biological or chemical effect.
Comparison with Similar Compounds
ethyl (2Z)-2-[(4-acetylbenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate can be compared with other similar compounds, such as other benzothiazole derivatives. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include 2-(4-acetylphenyl)benzothiazole and 2-(2-methoxy-2-oxoethyl)benzothiazole, among others.
Properties
IUPAC Name |
ethyl 2-(4-acetylbenzoyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c1-4-30-21(28)16-9-10-17-18(11-16)31-22(24(17)12-19(26)29-3)23-20(27)15-7-5-14(6-8-15)13(2)25/h5-11H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTGSZSJGQBBIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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